2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a furan ring, an imidazole ring, and a naphthalene moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related studies that the compound likely interacts with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the target, leading to the observed biological effects .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to influence a variety of biochemical pathways . These pathways and their downstream effects contribute to the broad spectrum of biological activities observed for these compounds .
Result of Action
Based on related studies, it can be inferred that the compound likely exerts its effects at the molecular and cellular levels, leading to the observed biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl-imidazole intermediate. This can be achieved by reacting furan-2-carbaldehyde with 1H-imidazole in the presence of a suitable base such as potassium carbonate. The resulting intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
The final step involves the acylation of the intermediate with naphthalene-1-yl acetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(phenyl)acetamide
- 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(benzyl)acetamide
- 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(pyridin-2-yl)acetamide
Uniqueness
The uniqueness of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide lies in its combination of a furan ring, an imidazole ring, and a naphthalene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the naphthalene moiety, in particular, enhances its potential for π-π interactions and increases its hydrophobicity, which can be advantageous in certain applications.
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-19(22-18-9-3-6-15-5-1-2-8-17(15)18)14-26-20-21-10-11-23(20)13-16-7-4-12-25-16/h1-12H,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTYDSNMKIQLKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC=CN3CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.